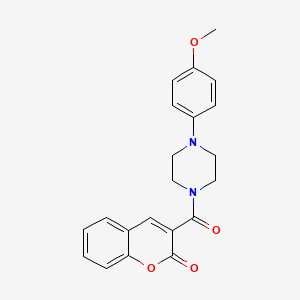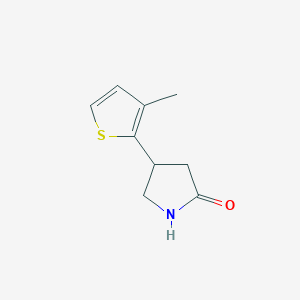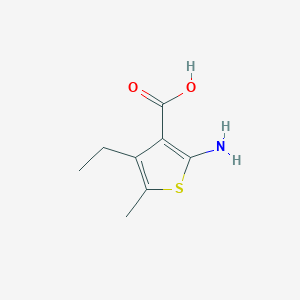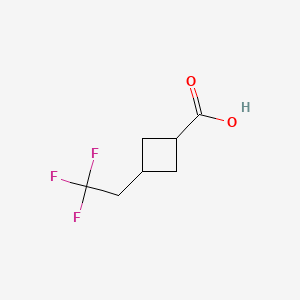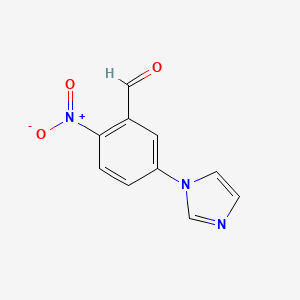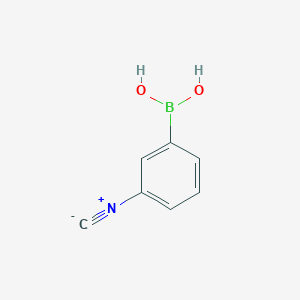
1-(Dihydroxyboranyl)-3-isocyanobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dihydroxyboranyl)-3-isocyanobenzene is an organic compound that features a boron atom bonded to two hydroxyl groups and an isocyanobenzene moiety
Vorbereitungsmethoden
The synthesis of 1-(Dihydroxyboranyl)-3-isocyanobenzene typically involves the reaction of boronic acid derivatives with isocyanobenzene under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where boronic acid reacts with an aryl halide in the presence of a base and a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process.
Industrial production methods may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Dihydroxyboranyl)-3-isocyanobenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The isocyanobenzene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dihydroxyboranyl)-3-isocyanobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound’s boron moiety can interact with biological molecules, making it useful in the design of boron-based drugs and diagnostic agents.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(Dihydroxyboranyl)-3-isocyanobenzene exerts its effects involves the interaction of its boron and isocyanobenzene moieties with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the isocyanobenzene group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
1-(Dihydroxyboranyl)-3-isocyanobenzene can be compared with other boron-containing compounds such as:
Boronic acids: These compounds also contain boron bonded to hydroxyl groups but lack the isocyanobenzene moiety. They are widely used in organic synthesis and as sensors.
Borate esters: These compounds are formed by the esterification of boronic acids and have applications in materials science and catalysis.
Boron-containing drugs: Compounds like bortezomib, a boron-based proteasome inhibitor used in cancer therapy, highlight the potential of boron-containing compounds in medicine.
The uniqueness of this compound lies in its combination of boron and isocyanobenzene functionalities, which provide a versatile platform for various chemical and biological applications.
Eigenschaften
Molekularformel |
C7H6BNO2 |
|---|---|
Molekulargewicht |
146.94 g/mol |
IUPAC-Name |
(3-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-3-6(5-7)8(10)11/h2-5,10-11H |
InChI-Schlüssel |
JESGRUBFWMVNGG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)[N+]#[C-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


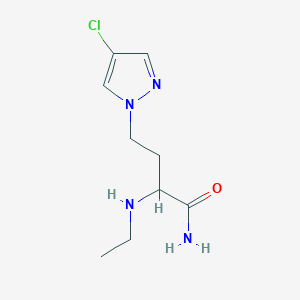



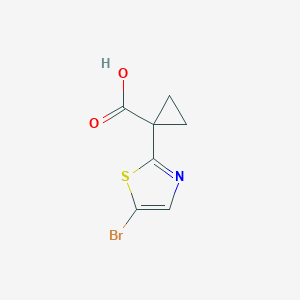

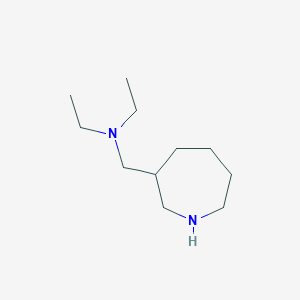
![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)

